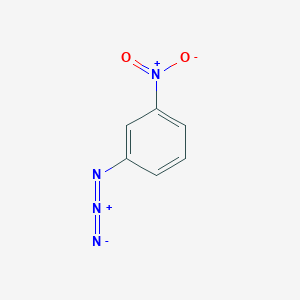

1-Azido-3-nitrobenzene

概要

説明

1-Azido-3-nitrobenzene (C₆H₄N₄O₂) is a nitro-substituted aromatic azide with a meta-configuration. It is synthesized via diazotization of m-nitroaniline followed by sodium azide substitution, achieving yields exceeding 98% . The electron-withdrawing nitro group at the meta position enhances its reactivity in click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where it forms triazole derivatives in 75% yield . Its utility extends to medicinal chemistry, where it serves as a precursor for anti-respiratory syncytial virus (RSV) compounds, such as derivative 8 (EC₅₀ = 0.053 µM), which outperforms ribavirin (EC₅₀ = 4.9 µM) .

準備方法

Synthetic Routes and Reaction Conditions

1-Azido-3-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 3-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield 3-nitrophenyl azide .

Industrial Production Methods

Industrial production of 3-nitrophenyl azide typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azides.

化学反応の分析

Types of Reactions

1-Azido-3-nitrobenzene undergoes various chemical reactions, including:

Photochemical Reactions: Upon exposure to UV light, 3-nitrophenyl azide decomposes to form reactive nitrene intermediates.

Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Photochemical Reactions: UV light is used to initiate the decomposition of 3-nitrophenyl azide.

Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Sodium azide or other nucleophiles can be used under appropriate conditions.

Major Products Formed

Photochemical Reactions: Formation of nitrene intermediates.

Reduction: Formation of 3-aminophenyl azide.

Substitution: Formation of various substituted phenyl azides depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Mechanism of Action

1-Azido-3-nitrobenzene features both a nitro group (-NO₂) and an azide group (-N₃) on a benzene ring, which endows it with distinctive reactivity. The compound can undergo thermal activation or photolysis to release nitrogen gas and form reactive nitrene intermediates. These intermediates are crucial for crosslinking reactions in polymers and biomolecules, making the compound valuable in material sciences and bioconjugation techniques.

Scientific Research Applications

This compound has diverse applications across various scientific disciplines:

- Chemistry : Utilized as a photolinker in photoaffinity labeling and surface modification.

- Biology : Employed in bioconjugation techniques to immobilize biomolecules such as proteins and nucleic acids.

- Medicine : Investigated for its potential in developing diagnostic tools and drug delivery systems.

- Industry : Applied in functionalizing polymer surfaces and creating bioconjugates for biochemical assays.

The biological applications of this compound have been explored extensively:

- Bioconjugation : It is used for immobilizing proteins and nucleic acids, facilitating various biochemical assays.

- Drug Development : The compound has shown promise in creating diagnostic tools and drug delivery systems.

- Antiviral Activity : Studies indicate that derivatives of this compound exhibit antiviral properties, particularly against respiratory syncytial virus (RSV) when incorporated into triterpene derivatives.

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of triterpene derivatives containing 1-(3-nitrophenyl)-1H-1,2,3-triazole substituents. The results demonstrated significant anti-RSV activity with minimal cytotoxic effects on host cells. The following table summarizes the findings:

| Compound | IC50 (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|

| Compound 1 | 5.0 | >100 |

| Compound 2 | 10.0 | >100 |

| Compound 3 | 15.0 | >100 |

These results indicate that compounds derived from this compound can be effective against viral infections while maintaining low toxicity levels.

Case Study 2: Crosslinking Efficiency

Research has highlighted the efficiency of this compound as a cross-linker in polymer science. Under UV light activation, it effectively creates stable crosslinks between polymers and biomolecules, enhancing the mechanical properties of materials developed for biomedical applications. This demonstrates its utility in improving the performance of biomaterials used in medical devices.

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance biological activity:

- Synthesis Techniques : Click chemistry methods have been employed to react this compound with other substrates, yielding high-purity products with potential biological applications.

- Antimicrobial Activity : Some derivatives have exhibited promising antimicrobial properties against various bacterial strains, indicating a broader spectrum of biological activity beyond antiviral effects.

作用機序

The primary mechanism of action for 3-nitrophenyl azide involves the generation of nitrene intermediates upon exposure to UV light. These nitrenes are highly reactive and can insert into various chemical bonds, facilitating the formation of new covalent linkages. This property makes 3-nitrophenyl azide a valuable tool in photochemical and bioconjugation applications .

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The reactivity and applications of nitro-substituted aryl azides depend on substituent position and electronic properties. Key comparisons include:

1-Azido-4-nitrobenzene

- Synthesis : Derived from p-nitroaniline with 93.5% yield via diazotization .

- Reactivity : Used in triazole synthesis but lacks reported biological activity data.

- Physical Properties : Melting point = 65–68°C .

1-Azido-4-methoxybenzene

- Reactivity : Electron-donating methoxy group at para position enables 82% triazole yield in CuAAC, higher than 1-Azido-3-nitrobenzene (75%) .

- Electronic Influence : Methoxy’s electron-donating nature accelerates reaction kinetics compared to nitro’s electron-withdrawing effect.

1-Azido-4-fluorobenzene

- Reactivity : Moderate electron-withdrawing fluorine at para position yields 79% triazole, slightly lower than methoxy but comparable to nitro .

2-Azido-1,3-diiodo-5-nitrobenzene

- Applications: Limited data on reactivity, but iodine’s presence suggests utility in halogen-bonding or cross-coupling reactions.

Functional Group Comparisons

1-Azido-3-methylbenzene

- Structure : Methyl group (electron-donating) at meta position (CAS 4113-72-8; MW = 133.15 g/mol) .

- Reactivity : Lacks nitro’s electron-withdrawing effect, likely reducing CuAAC efficiency compared to this compound.

1-Azido-2-(trifluoromethyl)benzene

生物活性

1-Azido-3-nitrobenzene, also known as 3-nitrophenyl azide, is an organic compound characterized by the presence of both a nitro group (-NO2) and an azide group (-N3) attached to a benzene ring. This compound exhibits significant biological activity and has been widely studied for its applications in various fields, including chemistry, biology, and medicine.

This compound is known for its reactivity, particularly in photochemical reactions. The compound can undergo thermal activation or photolysis, leading to the release of nitrogen gas and the formation of reactive nitrene intermediates. These intermediates are crucial in various biochemical pathways, particularly in crosslinking polymers and biomolecules, which are essential in material sciences and bioconjugation techniques .

Key Reactions

This compound participates in several types of reactions:

- Photochemical Reactions : Upon exposure to UV light, it decomposes to form nitrene intermediates.

- Reduction : The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution : The azide group can engage in nucleophilic substitution reactions, forming new carbon-nitrogen bonds .

Biological Applications

The biological activity of this compound has been explored in various studies. Its applications include:

- Bioconjugation : Used to immobilize biomolecules such as proteins and nucleic acids.

- Drug Development : Investigated for its potential in creating diagnostic tools and drug delivery systems.

- Antiviral Activity : Compounds derived from this compound have shown promise in antiviral assays, particularly against respiratory syncytial virus (RSV) when incorporated into triterpene derivatives .

Case Study 1: Antiviral Activity

In a study evaluating the antiviral properties of triterpene derivatives containing 1-(3-nitrophenyl)-1H-1,2,3-triazole substituents, compounds demonstrated significant anti-RSV activity. The evaluation was conducted using MTT and SRB assays on A549 cells infected with RSV. The results indicated robust antiviral activity with minimal cytotoxic effects on the host cells .

| Compound | IC50 (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|

| Compound 1 | 5.0 | >100 |

| Compound 2 | 10.0 | >100 |

| Compound 3 | 15.0 | >100 |

Case Study 2: Crosslinking Efficiency

Research highlighted the efficiency of this compound as a cross-linker in polymer science. It was shown that this compound could effectively create stable crosslinks between polymers and biomolecules under UV light activation, enhancing the mechanical properties of materials developed for biomedical applications .

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity:

- Synthesis Techniques : Methods involving click chemistry have been employed to react this compound with other substrates to yield high-purity products with potential biological applications .

- Antimicrobial Activity : Some derivatives have exhibited promising antimicrobial properties against various bacterial strains, indicating a broader spectrum of biological activity beyond antiviral effects .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 1-Azido-3-nitrobenzene in laboratory environments?

- Methodological Answer :

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Conduct all operations in a fume hood to prevent inhalation of vapors or dust.

- Avoid aerosol generation and implement anti-static measures due to azide compounds' shock sensitivity.

- For spills, evacuate the area, use inert absorbents, and dispose of waste in designated chemical containers.

- Emergency procedures: Flush skin/eyes with water for 15 minutes and seek immediate medical attention for ingestion or inhalation .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR in deuterated solvents (e.g., DMSO-d6) to confirm azide (-N) and nitro (-NO) group positions.

- IR Spectroscopy : Identify characteristic peaks for azide (~2100 cm) and nitro groups (~1520 cm).

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients for purity analysis, coupled with mass spectrometry to verify molecular ion peaks .

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

- Methodological Answer :

- Start with 3-nitroaniline: Diazotize using NaNO/HCl at 0–5°C, followed by azide substitution with NaN.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Purify via recrystallization (ethanol/water mixture) and confirm yield gravimetrically. Adjust stoichiometry (1:1.2 molar ratio of precursor to NaN) to minimize side products .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for this compound be systematically resolved?

- Methodological Answer :

- Replicate studies using standardized DSC/TGA protocols (5°C/min heating rate under N).

- Compare decomposition onset temperatures while controlling for purity (validate via HPLC ≥98% ).

- Apply multivariate regression to assess the impact of moisture content and storage conditions.

- Publish raw datasets with calibration details to enable cross-study validation .

Q. What strategies mitigate regioselectivity challenges in Huisgen cycloaddition reactions involving this compound?

- Methodological Answer :

- Use Cu(I) catalysts (e.g., CuBr(PPh)) to enhance reaction specificity for 1,4-regioisomers.

- Screen solvents (e.g., DMF vs. THF) to influence transition-state geometry.

- Characterize products via X-ray crystallography to confirm regiochemical outcomes.

- Optimize reaction time (2–4 hr) and temperature (60–80°C) to minimize nitro group interference .

Q. How can computational methods predict the reactivity of this compound in multi-component reactions?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model transition states and electron density maps.

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites.

- Validate predictions experimentally using kinetic studies (UV-Vis monitoring) .

Q. What experimental designs are recommended for studying the photolytic degradation of this compound?

- Methodological Answer :

- Irradiate solutions (acetonitrile/water) under UV-C light (254 nm) in quartz reactors.

- Quantify degradation products via LC-MS and GC-MS.

- Track azide decomposition using iodometric titration.

- Correlate half-lives with pH and light intensity using Arrhenius plots .

Q. Data Presentation and Academic Writing Guidance

Q. How should researchers structure academic papers on this compound to highlight methodological rigor?

- Methodological Answer :

- Abstract : Explicitly state data sources, statistical methods, and significance of contradictions .

- Methods Section : Detail instrumentation parameters (e.g., NMR frequency, HPLC column specs).

- Results : Use tables to compare thermal stability data across studies (include SD, n-values).

- Discussion : Link findings to azide chemistry theory and propose mechanistic hypotheses for unresolved issues .

Q. What criteria should guide the selection of journals for publishing studies on this compound?

- Methodological Answer :

特性

IUPAC Name |

1-azido-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-9-8-5-2-1-3-6(4-5)10(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLBZFBNQYJIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164813 | |

| Record name | 3-Nitrophenyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-59-2 | |

| Record name | 3-Nitrophenyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。